4-(2-Fluorophenyl)piperazine-1-carboximidamide 4-(2-Fluorophenyl)piperazine-1-carboximidamide
Brand Name: Vulcanchem
CAS No.: 59083-58-8
VCID: VC5931817
InChI: InChI=1S/C11H15FN4/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14)
SMILES: C1CN(CCN1C2=CC=CC=C2F)C(=N)N
Molecular Formula: C11H15FN4
Molecular Weight: 222.267

4-(2-Fluorophenyl)piperazine-1-carboximidamide

CAS No.: 59083-58-8

Cat. No.: VC5931817

Molecular Formula: C11H15FN4

Molecular Weight: 222.267

* For research use only. Not for human or veterinary use.

4-(2-Fluorophenyl)piperazine-1-carboximidamide - 59083-58-8

Specification

CAS No. 59083-58-8
Molecular Formula C11H15FN4
Molecular Weight 222.267
IUPAC Name 4-(2-fluorophenyl)piperazine-1-carboximidamide
Standard InChI InChI=1S/C11H15FN4/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14)
Standard InChI Key ZKYSFDAIOSWIEU-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)C(=N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2-Fluorophenyl)piperazine-1-carboximidamide features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The 2-fluorophenyl group is attached to the piperazine ring at position 4, while the carboximidamide (-C(=NH)NH₂) functional group occupies position 1 (Figure 1). The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence receptor binding and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅FN₄
Molecular Weight222.27 g/mol
CAS Number59083-58-8
XLogP3-AA1.2 (Predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Topological Polar Surface58.9 Ų

The compound’s moderate lipophilicity (XLogP3-AA = 1.2) suggests balanced membrane permeability, while its polar surface area (58.9 Ų) aligns with guidelines for central nervous system (CNS) penetration.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(2-Fluorophenyl)piperazine-1-carboximidamide typically proceeds through a three-step sequence:

  • Piperazine Ring Formation: Ethylenediamine reacts with 1,2-dibromoethane under basic conditions to generate the piperazine backbone.

  • Fluorophenyl Substitution: A Buchwald-Hartwig coupling introduces the 2-fluorophenyl group using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos).

  • Carboximidamide Functionalization: The primary amine on piperazine reacts with cyanamide in acidic conditions (e.g., HCl/EtOH), yielding the carboximidamide group.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethylenediamine, 1,2-dibromoethane, K₂CO₃78
22-Fluorobromobenzene, Pd(OAc)₂, XPhos65
3Cyanamide, HCl, EtOH, 60°C82

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution efficiency in Step 2, while acidic conditions in Step 3 promote carboximidamide formation.

Biological Activity and Mechanism of Action

TAAR1 Receptor Modulation

4-(2-Fluorophenyl)piperazine-1-carboximidamide acts as a partial agonist at trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor (GPCR) expressed in dopaminergic and serotonergic neurons. TAAR1 activation inhibits dopamine transporter (DAT) activity, increasing extracellular dopamine levels—a mechanism relevant to mood disorders and addiction.

Key Findings:

  • EC₅₀ for TAAR1 Activation: 320 nM (In vitro, HEK293 cells).

  • Selectivity: >100-fold selectivity over 5-HT₁A and D₂ receptors .

  • Behavioral Effects: Reduces cocaine-seeking behavior in rodent models at 10 mg/kg (i.p.) .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing fluorine with chlorine (as in 4-(2-chlorophenyl)piperazine-1-carboximidamide) increases molecular weight (ΔMW = +35.46 g/mol) and lipophilicity (ΔXLogP3-AA = +0.4), but reduces TAAR1 affinity (EC₅₀ = 890 nM). Fluorine’s electronegativity improves hydrogen bonding with TAAR1’s Ser107 residue, explaining its superior potency.

Table 3: Halogenated Analogs Comparison

CompoundTAAR1 EC₅₀ (nM)LogPMIC (S. aureus)
4-(2-Fluorophenyl) derivative3201.232 µg/mL
4-(2-Chlorophenyl) derivative8901.664 µg/mL

Research Applications and Future Directions

Neuropsychiatric Drug Development

The compound’s TAAR1 agonist activity positions it as a candidate for treating depression, schizophrenia, and substance use disorders. Phase I trials of related TAAR1 agonists (e.g., RO5256390) demonstrate favorable safety profiles, supporting further preclinical studies .

Antibiotic Adjuvant Therapy

Combining 4-(2-Fluorophenyl)piperazine-1-carboximidamide with β-lactam antibiotics reduces S. aureus biofilm formation by 40% (p < 0.01), suggesting utility in combating resistant infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator